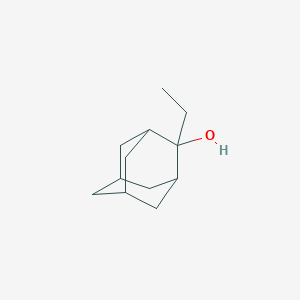
3-O-Methyl-d-glucose
Descripción general
Descripción
3-O-Metil-D-glucosa es un compuesto orgánico que pertenece a la clase de los derivados de la glucosa. Es un análogo de la glucosa no metabolizable, lo que significa que no es fosforilado por la hexokinasa y, por lo tanto, no se somete a la glucólisis . Este compuesto se utiliza a menudo como marcador para evaluar el transporte de glucosa mediante la evaluación de su absorción en diversas células y sistemas de órganos .
Métodos De Preparación
La 3-O-Metil-D-glucosa se puede sintetizar mediante métodos químicos o enzimáticos. La síntesis química suele implicar la metilación de la glucosa. Un método común es la reacción de la glucosa con yoduro de metilo en presencia de una base como el hidróxido de sodio o el óxido de plata . Otro método implica el uso de sulfato de dimetilo en una solución básica . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares de reacciones de metilación.
Análisis De Reacciones Químicas
La 3-O-Metil-D-glucosa experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar para formar ácidos o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes metilantes como el yoduro de metilo . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos que se utilicen.
Aplicaciones Científicas De Investigación
La 3-O-Metil-D-glucosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato en estudios de transporte y metabolismo de la glucosa.
Biología: Sirve como marcador para evaluar la absorción de glucosa en diversas células y tejidos.
Mecanismo De Acción
El mecanismo de acción principal de la 3-O-Metil-D-glucosa implica su función como análogo de la glucosa. Compite con la glucosa por el transporte a las células, pero no se metaboliza más. Esta propiedad la hace útil para estudiar los mecanismos de transporte de la glucosa y evaluar los efectos de los inhibidores de la absorción de la glucosa . Puede inhibir la liberación de insulina inducida por la glucosa al retrasar el equilibrio de la concentración de glucosa a través de la membrana plasmática de las células beta de los islotes pancreáticos .
Comparación Con Compuestos Similares
La 3-O-Metil-D-glucosa es única entre los análogos de la glucosa debido a su naturaleza no metabolizable. Compuestos similares incluyen:
2-Desoxi-D-glucosa: Otro análogo de la glucosa que se fosforila pero no se metaboliza más, utilizado a menudo en la investigación del cáncer.
6-Desoxi-D-glucosa: Un derivado de la glucosa que carece de un grupo hidroxilo en la sexta posición, utilizado en estudios metabólicos.
Metil-α-D-glucósido: Un derivado de la glucosa metilado utilizado en diversos ensayos bioquímicos.
Estos compuestos comparten similitudes en su estructura y función, pero difieren en sus aplicaciones específicas y vías metabólicas.
Propiedades
IUPAC Name |
2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-72-5 | |
| Record name | D-Glucose, 3-O-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[2.5]octane](/img/structure/B87113.png)

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)


